molecular formula C19H14N6O4 B3962890 [3-(4-Benzamido-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl benzoate

[3-(4-Benzamido-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl benzoate

Cat. No.: B3962890
M. Wt: 390.4 g/mol
InChI Key: BACWWCOGQBCGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-Benzamido-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl benzoate is a complex organic compound that features a unique structure combining benzamido, oxadiazole, triazole, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Benzamido-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl benzoate typically involves multiple steps, starting with the preparation of the individual moieties followed by their assembly into the final compound. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Benzamido-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the oxadiazole and triazole rings.

    Substitution: The benzamido and benzoate groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

[3-(4-Benzamido-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(4-Benzamido-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The benzamido and oxadiazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The triazole ring can enhance the compound’s binding affinity and specificity, making it a potent inhibitor or activator of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    [3-(4-Benzamido-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl benzoate: shares similarities with other benzamido oxadiazole and triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

[3-(4-benzamido-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O4/c26-18(13-7-3-1-4-8-13)21-16-17(23-29-22-16)25-15(11-20-24-25)12-28-19(27)14-9-5-2-6-10-14/h1-11H,12H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACWWCOGQBCGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NON=C2N3C(=CN=N3)COC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-Benzamido-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl benzoate
Reactant of Route 2
Reactant of Route 2
[3-(4-Benzamido-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl benzoate
Reactant of Route 3
Reactant of Route 3
[3-(4-Benzamido-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl benzoate
Reactant of Route 4
Reactant of Route 4
[3-(4-Benzamido-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl benzoate
Reactant of Route 5
[3-(4-Benzamido-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl benzoate
Reactant of Route 6
Reactant of Route 6
[3-(4-Benzamido-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.